molecular formula C3H7NO2 B14728417 Propane, 2-deutero-2-nitro- CAS No. 13224-31-2

Propane, 2-deutero-2-nitro-

Cat. No.: B14728417
CAS No.: 13224-31-2
M. Wt: 90.10 g/mol
InChI Key: FGLBSLMDCBOPQK-WFVSFCRTSA-N
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Description

Propane, 2-deutero-2-nitro- is a derivative of propane where one of the hydrogen atoms at the second carbon position is replaced by a deuterium atom, and a nitro group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Propane, 2-deutero-2-nitro- typically involves the nitration of deuterated propane. The nitration process can be carried out using nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually performed in a microstructured flow reactor, which allows for precise control over the reaction parameters and enhances the selectivity for the desired product .

Industrial Production Methods: In an industrial setting, the vapor-phase nitration of deuterated propane is carried out at high temperatures (380°C–450°C) using evaporated nitric acid. The process involves a radical chain reaction mechanism, and the reaction mixture is rapidly quenched to prevent overreaction and to maximize the yield of Propane, 2-deutero-2-nitro- .

Chemical Reactions Analysis

Types of Reactions: Propane, 2-deutero-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitro alcohols, nitro ketones.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted nitro compounds depending on the nucleophile used.

Scientific Research Applications

Propane, 2-deutero-2-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propane, 2-deutero-2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates such as nitronates. These intermediates can interact with cellular components, causing oxidative stress and potential genotoxic effects . The deuterium substitution can influence the reaction kinetics and stability of the compound.

Comparison with Similar Compounds

Uniqueness: Propane, 2-deutero-2-nitro- is unique due to the presence of the deuterium atom, which can significantly alter its chemical behavior and reaction kinetics compared to its non-deuterated analogs. This isotopic substitution makes it valuable for studying isotopic effects and for applications where deuterium labeling is beneficial .

Properties

CAS No.

13224-31-2

Molecular Formula

C3H7NO2

Molecular Weight

90.10 g/mol

IUPAC Name

2-deuterio-2-nitropropane

InChI

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i3D

InChI Key

FGLBSLMDCBOPQK-WFVSFCRTSA-N

Isomeric SMILES

[2H]C(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C)[N+](=O)[O-]

Origin of Product

United States

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